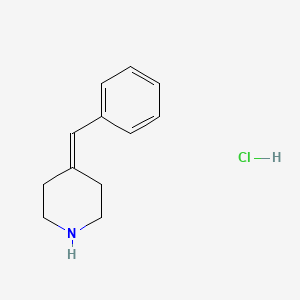
4-Benzylidenepiperidine hydrochloride
Cat. No. B1358263
Key on ui cas rn:
164650-63-9
M. Wt: 209.71 g/mol
InChI Key: GKHTYRZQRHFMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05716969
Procedure details


There was dissolved 24.6 g (96 mmol) of 1-benzyl-4-benzylidenepiperidine in 200 ml of dichloroethane and thereto 11.1 ml (102 mmol) of 1-chloroethyl chloroformate was added dropwise under cooling with ice. The reaction solution was refluxed with heating for 30 minutes and then stirred at room temperature for 1.5 hours. The reaction solution was concentrated to 80 ml by removing the solvent under reduced pressure, thereto was added 200 ml of methanol and the obtained mixture was refluxed with heating for 12 hours. The solvent was removed under reduced pressure and to the obtained residue was added 100 ml of isopropyl ether and the precipitate was separated by filtration to obtain 8.6 g of the titled compound.
Name
1-benzyl-4-benzylidenepiperidine
Quantity
24.6 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[Cl:21]C(OC(Cl)C)=O>ClC(Cl)C>[ClH:21].[CH:14](=[C:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
1-benzyl-4-benzylidenepiperidine
|
|
Quantity
|
24.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
11.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC(C)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling with ice
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating for 30 minutes
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated to 80 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by removing the solvent under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added 200 ml of methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the obtained mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating for 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure and to the obtained residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added 100 ml of isopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate was separated by filtration
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)=C1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
